molecular formula C9H9ClF3N B8052628 (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B8052628
M. Wt: 223.62 g/mol
InChI Key: MOUAJCCENYTTAF-YFKPBYRVSA-N
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Description

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of a chloro and trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate substituted benzene derivative.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine: The enantiomer of the compound, differing in its chiral configuration.

    1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanol: A related compound with a hydroxyl group instead of an amine.

    1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone: A ketone derivative of the compound.

Uniqueness

(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine is unique due to its specific chiral configuration and the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1S)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUAJCCENYTTAF-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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